molecular formula C15H17N7O2S B3487441 ETHYL 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

ETHYL 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

Cat. No.: B3487441
M. Wt: 359.4 g/mol
InChI Key: WNWIFQURABJIGF-UHFFFAOYSA-N
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Description

ETHYL 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound that features a combination of triazole and tetrazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making the compound a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole and tetrazole rings through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and nitriles under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

ETHYL 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The triazole and tetrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE: shares similarities with other triazole and tetrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined triazole and tetrazole rings, which provide a versatile platform for chemical modifications and potential biological activities .

Properties

IUPAC Name

ethyl 2-[[4-methyl-5-[(5-phenyltetrazol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2S/c1-3-24-13(23)10-25-15-18-16-12(21(15)2)9-22-19-14(17-20-22)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWIFQURABJIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

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